molecular formula C13H11F2NO2 B1384878 Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate CAS No. 943541-40-0

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Cat. No.: B1384878
CAS No.: 943541-40-0
M. Wt: 251.23 g/mol
InChI Key: JKSSVYBANQTVNY-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is a useful research compound. Its molecular formula is C13H11F2NO2 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

ethyl 2,2-difluoro-2-quinolin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2/c1-2-18-12(17)13(14,15)10-5-6-11-9(8-10)4-3-7-16-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSSVYBANQTVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)N=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651185
Record name Ethyl difluoro(quinolin-6-yl)acetate
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Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943541-40-0
Record name Ethyl difluoro(quinolin-6-yl)acetate
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Record name Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate
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Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural elucidation and purity assessment of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into the unique spectral features of this fluorinated quinoline derivative.

Introduction: The Significance of a Fluorinated Quinolone Building Block

This compound (CAS No. 943541-40-0) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The quinoline core is a privileged scaffold found in a wide array of therapeutic agents, demonstrating activities ranging from anticancer to antimalarial.[3] The introduction of a geminal difluoro group at the α-position of the acetate moiety can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for designing novel drug candidates.[4]

Accurate and comprehensive spectroscopic characterization is paramount. It serves as the cornerstone for validating chemical identity, ensuring purity, and enabling the reliable interpretation of biological data. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the definitive analysis of this compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's architecture is essential for interpreting its spectroscopic output. The structure consists of a quinoline ring system substituted at the 6-position with an ethyl 2,2-difluoroacetate group.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 943541-40-0 [1]
Molecular Formula C₁₃H₁₁F₂NO₂ [2][5]
Molecular Weight 251.23 g/mol [2][5]
Appearance Yellow to pale yellow oil [6]

| Storage | Sealed in dry, 2-8°C |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural fingerprint.

General NMR Experimental Protocol

A self-validating NMR protocol ensures reproducibility and accuracy.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Add internal standard if quantification is needed (e.g., TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the spectrometer for the specific probe and sample. acq2 Acquire ¹H NMR spectrum. (e.g., 400 MHz, 16 scans) acq1->acq2 acq3 Acquire ¹³C{¹H} NMR spectrum. (e.g., 100 MHz, 1024 scans) acq2->acq3 acq4 Acquire ¹⁹F{¹H} NMR spectrum. (e.g., 376 MHz, 64 scans) acq3->acq4 proc1 Apply Fourier Transform to the Free Induction Decay (FID). proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate chemical shifts to solvent residue or TMS. proc2->proc3 proc4 Integrate peaks (¹H NMR). proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Transfer Raw Data

Caption: Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.90 dd 1H H2 (Quinoline) Downfield due to proximity to nitrogen and ring currents.
~8.15 d 1H H4 (Quinoline) Aromatic proton adjacent to nitrogen.
~8.10 d 1H H8 (Quinoline) Deshielded proton on the carbocyclic ring.
~8.00 d 1H H5 (Quinoline) Aromatic proton ortho to the substituent.
~7.75 dd 1H H7 (Quinoline) Aromatic proton meta to the substituent.
~7.45 dd 1H H3 (Quinoline) Coupled to both H2 and H4.
~4.40 q 2H -O-CH₂-CH₃ Methylene protons of the ethyl ester, split by the methyl group.

| ~1.35 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |

Expertise & Causality: The chemical shifts of the quinoline protons are predicted based on established data for substituted quinolines.[7] The electron-withdrawing nature of the difluoroacetate group at C6 is expected to deshield the aromatic protons, particularly H5 and H7. The ethyl group protons exhibit a classic quartet and triplet pattern, characteristic of an ethyl ester.

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~164.0 C=O (Ester) Typical chemical shift for an ester carbonyl carbon.[8]
~150.0 C2 (Quinoline) Aromatic carbon adjacent to nitrogen.
~148.0 C8a (Quinoline) Bridgehead carbon of the quinoline system.
~136.0 C4 (Quinoline) Aromatic CH carbon.
~131.0 C8 (Quinoline) Aromatic CH carbon.
~130.0 C5 (Quinoline) Aromatic CH carbon.
~129.0 C4a (Quinoline) Bridgehead carbon of the quinoline system.
~128.0 C6 (Quinoline) Carbon bearing the substituent.
~127.5 C7 (Quinoline) Aromatic CH carbon.
~122.0 C3 (Quinoline) Aromatic CH carbon.
~115.0 (t) CF₂ The high electronegativity of the two fluorine atoms shifts this carbon upfield relative to a CH₂ group, and it appears as a triplet due to ¹JCF coupling.
~64.0 -O-CH₂-CH₃ Methylene carbon of the ethyl ester.[8]

| ~14.0 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester.[8] |

Trustworthiness: The assignment of the quaternary carbon attached to the two fluorine atoms is a key diagnostic feature. The large one-bond carbon-fluorine coupling (¹JCF) results in a characteristic triplet in the proton-decoupled spectrum, providing unambiguous evidence for the CF₂ group.

¹⁹F NMR Spectroscopy: A Direct Window to Fluorine

¹⁹F NMR is an exceptionally sensitive and specific technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and the absence of background signals in biological or typical organic samples.[9]

Experimental Insight: For ¹⁹F NMR, a proton-decoupled experiment is typically run to simplify the spectrum. The chemical shift provides direct information about the electronic environment of the fluorine atoms.

Table 4: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment Rationale

| -90 to -120 | s | CF₂ | The chemical shift is characteristic of a difluoroalkyl group adjacent to an ester and an aromatic ring. The signal is a singlet in the proton-decoupled spectrum. |

Authoritative Grounding: The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle structural changes.[10] The predicted range is based on data for similar difluoroacetate compounds and perfluoro-quinoline derivatives.[11][12] Any deviation from this range could indicate impurity or structural misassignment.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

ESI-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. The mass analyzer (e.g., TOF or Quadrupole) scans a mass range, typically from m/z 100 to 500.[13]

Table 5: Predicted High-Resolution MS Data (ESI-TOF)

Adduct Calculated m/z Observed m/z Assignment
[M+H]⁺ 252.0830 (Experimental) Protonated molecular ion

| [M+Na]⁺ | 274.0650 | (Experimental) | Sodium adduct |

Predicted m/z values sourced from PubChemLite.[5]

Fragmentation Analysis

Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing further structural validation.

fragmentation_pathway parent [M+H]⁺ m/z = 252.08 frag1 Loss of C₂H₄ (Ethylene) m/z = 224.05 parent->frag1 - C₂H₄ frag2 Loss of C₂H₅OH (Ethanol) m/z = 206.02 parent->frag2 - C₂H₅OH frag3 [Quinoline-CF₂]⁺ m/z = 178.04 frag2->frag3 - CO

Caption: A plausible fragmentation pathway for this compound under ESI-MS/MS conditions.

Causality: The most probable fragmentation pathways involve the neutral loss of components from the ethyl ester group, such as ethylene or ethanol, which are common fragmentation patterns for ethyl esters.[14] Subsequent loss of carbon monoxide can lead to the stable quinoline-difluoromethyl cation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

IR Experimental Protocol
  • Sample Preparation: For an oily sample, the compound can be analyzed as a thin film between two salt (NaCl or KBr) plates.

  • Data Acquisition: Place the plates in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Table 6: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
~3050 Medium Aromatic C-H Stretch
~2980 Medium Aliphatic C-H Stretch
~1750 Strong Ester C=O Stretch
~1600, ~1500 Medium-Strong Aromatic C=C Stretch
~1200-1050 Strong C-F Stretch

| ~1150 | Strong | Ester C-O | Stretch |

Expertise: The most prominent and diagnostic peak in the IR spectrum will be the strong absorbance around 1750 cm⁻¹, which is characteristic of the ester carbonyl stretch. The presence of strong bands in the 1200-1050 cm⁻¹ region is definitive evidence for the C-F bonds.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the core carbon-hydrogen framework, while ¹⁹F NMR provides direct and unambiguous evidence of the difluoroacetate moiety. High-resolution mass spectrometry validates the elemental composition and molecular weight, and IR spectroscopy confirms the presence of key functional groups. Together, these techniques provide a robust and self-validating system for the characterization of this important chemical entity, ensuring its quality and reliability for applications in research and drug development.

References

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (2025). Wiley Online Library. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). Ethyl 2,2-Difluoro-2-(quinolin-2-yl)acetate. Retrieved January 24, 2026, from [Link]

  • Khalilov, L. M., et al. (2003). PMR and 13C NMR Spectra of Biologically Active Compounds. XII. Taraxasterol and Its Acetate from the Aerial Part of Onopordum acanthium. ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • Tomma, J. H., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available at: [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. Available at: [Link]

  • Rani, S. K., et al. (2023). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Retrieved January 24, 2026, from [Link]

  • Abdurrahman, I., et al. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved January 24, 2026, from [Link]

  • Xu, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society. Available at: [Link]

  • El-Fakharany, M. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]

  • Lee, J., et al. (2022). Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry Characterization of Ethyl Acetate Fraction from Sargassum pallidum and Its Anti-Melanogenesis Effect in B16F10 Melanoma Cells and Zebrafish Model. MDPI. Available at: [Link]

  • Method for synthesizing ethyl 4,4-difluoroacetoacetate. (2011). Google Patents.
  • Alachem Co., Ltd. (n.d.). Ethyl difluoro(quinolin-6-yl)acetate. Retrieved January 24, 2026, from [Link]

  • Jee, J., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at: [Link]

  • Sandford, G., et al. (2004). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]

  • Zeng, Y., et al. (2012). (E)-2-[2-(3-Fluorophenyl)ethenyl]quinolin-8-yl acetate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Giraud, N., et al. (2024). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv. Available at: [Link]

  • Deng, G., et al. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Royal Society of Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed synthetic pathway for Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate, a valuable fluorinated building block in medicinal chemistry and drug discovery. The quinoline scaffold and the gem-difluoroacetate moiety are both privileged motifs in pharmaceutical research, and their combination in this molecule presents significant opportunities for the development of novel therapeutic agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance for its synthesis.

Introduction: The Significance of Fluorinated Quinolines

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa values. The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1]

This compound combines these two important pharmacophores. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, potentially leading to improved pharmacological profiles. Consequently, the efficient and reliable synthesis of this compound is of high importance for the exploration of new chemical space in drug discovery.

Retrosynthetic Analysis and Chosen Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points towards a disconnection at the C-C bond between the quinoline ring and the difluoroacetic ester moiety. This disconnection suggests a nucleophilic addition of a difluoroenolate equivalent to an electrophilic quinoline precursor.

G Target This compound Intermediate1 Quinoline-6-carbaldehyde Target->Intermediate1 C-C bond formation Intermediate2 Ethyl bromodifluoroacetate Target->Intermediate2 Difluoroacetate source

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach naturally leads to the selection of the Reformatsky reaction as the core synthetic strategy. The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters by the reaction of an α-halo ester with an aldehyde or ketone in the presence of a metal, typically zinc.[2][3][4][5] The key advantages of this reaction in the present context are its tolerance to a wide range of functional groups and the relatively mild reaction conditions.

The proposed synthesis, therefore, involves two main stages:

  • Synthesis of the key precursor: Quinoline-6-carbaldehyde.

  • The Reformatsky reaction of Quinoline-6-carbaldehyde with an ethyl dihaloacetate to yield the target molecule.

Synthesis of Quinoline-6-carbaldehyde

The synthesis of quinoline-6-carbaldehyde can be achieved through various established methods for the formylation of aromatic rings.[6][7] A common and effective method is the Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) to introduce a formyl group onto an electron-rich aromatic substrate.

Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is particularly suitable for the formylation of activated aromatic and heteroaromatic compounds. The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the aromatic ring. Subsequent hydrolysis of the resulting iminium salt affords the desired aldehyde. The choice of this method is predicated on its reliability and the commercial availability of the required reagents.

Experimental Protocol: Synthesis of Quinoline-6-carbaldehyde

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Quinoline129.1610.0 g77.4 mmol
N,N-Dimethylformamide (DMF)73.0928.3 g (30.0 mL)387 mmol
Phosphorus oxychloride (POCl₃)153.3335.5 g (21.7 mL)231 mmol
Dichloromethane (DCM)84.93200 mL-
Saturated sodium bicarbonate solution-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • To a stirred solution of N,N-dimethylformamide (30.0 mL, 387 mmol) in dichloromethane (100 mL) in a three-necked flask equipped with a dropping funnel and a reflux condenser, phosphorus oxychloride (21.7 mL, 231 mmol) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 30 minutes, during which the Vilsmeier reagent precipitates.

  • A solution of quinoline (10.0 g, 77.4 mmol) in dichloromethane (100 mL) is added dropwise to the suspension of the Vilsmeier reagent.

  • The reaction mixture is heated to reflux and maintained at this temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured onto crushed ice.

  • The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford quinoline-6-carbaldehyde.

The Reformatsky Reaction: Synthesis of the Target Molecule

With the quinoline-6-carbaldehyde in hand, the next and final step is the Reformatsky reaction to introduce the difluoroacetate moiety. This reaction will utilize ethyl bromodifluoroacetate and activated zinc.

Mechanism of the Reformatsky Reaction

The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of the ethyl bromodifluoroacetate, forming an organozinc reagent known as a Reformatsky enolate.[3] This enolate is less reactive than Grignard reagents or organolithium compounds, which prevents it from reacting with the ester functionality of another molecule of the α-halo ester. The Reformatsky enolate then adds to the carbonyl carbon of the quinoline-6-carbaldehyde via a six-membered chair-like transition state.[2][3] A subsequent acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester, which in this case is the target molecule.

G cluster_0 Reformatsky Reaction Workflow Start Quinoline-6-carbaldehyde + Ethyl bromodifluoroacetate Step1 Addition of activated Zinc Start->Step1 Step2 Formation of Reformatsky enolate Step1->Step2 Step3 Nucleophilic addition to aldehyde Step2->Step3 Step4 Acidic workup Step3->Step4 End Ethyl 2,2-difluoro-2- (quinolin-6-yl)acetate Step4->End

Caption: Workflow for the Reformatsky reaction.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Quinoline-6-carbaldehyde157.175.0 g31.8 mmol
Ethyl bromodifluoroacetate202.989.7 g47.7 mmol
Zinc dust (activated)65.383.1 g47.7 mmol
Tetrahydrofuran (THF), anhydrous72.11100 mL-
1 M Hydrochloric acid-As needed-
Saturated sodium bicarbonate solution-As needed-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • Zinc dust is activated by stirring with 1 M hydrochloric acid for 5 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • A mixture of activated zinc dust (3.1 g, 47.7 mmol) and anhydrous tetrahydrofuran (50 mL) is placed in a three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of quinoline-6-carbaldehyde (5.0 g, 31.8 mmol) and ethyl bromodifluoroacetate (9.7 g, 47.7 mmol) in anhydrous tetrahydrofuran (50 mL) is added dropwise to the zinc suspension.

  • The reaction mixture is gently heated to initiate the reaction (an exothermic reaction may be observed). The mixture is then stirred at reflux for 4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the excess zinc is dissolved.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Summary and Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance Colorless to pale yellow oil or solid
¹H NMR Resonances corresponding to the quinoline ring protons and the ethyl ester protons.
¹⁹F NMR A singlet or a multiplet in the characteristic region for a CF₂ group.
¹³C NMR Resonances for the quinoline carbons, the ester carbonyl, the CF₂, and the ethyl group carbons.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₃H₁₁F₂NO₂ (m/z = 251.23).
Purity (HPLC) >95%

Conclusion

This technical guide has outlined a robust and reliable two-step synthesis for this compound. The pathway leverages the well-established Vilsmeier-Haack and Reformatsky reactions, utilizing readily available starting materials. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in the field of medicinal chemistry to access this valuable fluorinated building block for the development of novel therapeutic agents. The principles and techniques described can be adapted for the synthesis of related analogues, further expanding the chemical space for drug discovery.

References

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - ResearchGate. Available at: [Link]

  • 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide - MySkinRecipes. Available at: [Link]

  • Reformatsky reaction - Wikipedia. Available at: [Link]

  • Reformatsky Reaction - Chemistry LibreTexts. Available at: [Link]

  • Reformatsky Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of quinoline and its derivatives using various name reactions: An overview - IIP Series. Available at: [Link]

  • Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources - Organic Chemistry Portal. Available at: [Link]

  • New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives | Organic Letters - ACS Publications. Available at: [Link]

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  • C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides - PubMed. Available at: [Link]

  • Reformatsky Reaction | NROChemistry. Available at: [Link]

  • US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl) - Google Patents.
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  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of Difluoro Quinoline Esters

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel Quinoline Scaffolds

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged heterocyclic system, forming the core of numerous approved therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The strategic incorporation of fluorine atoms into bioactive molecules is a well-established medicinal chemistry tactic to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. When combined with an ester moiety, which can act as a pro-drug to improve bioavailability or as a key interacting group with biological targets, the difluoro quinoline ester scaffold emerges as a highly promising, yet underexplored, area for novel drug discovery.

This technical guide provides a comprehensive framework for the systematic evaluation of the potential biological activities of novel difluoro quinoline esters. It is designed to move beyond a simple recitation of protocols, offering instead a rationale-driven approach to experimental design and data interpretation, grounded in established scientific principles.

I. The Architectural Logic of Difluoro Quinoline Esters: A Rationale for Investigation

The quinoline ring system is a versatile pharmacophore, capable of intercalating into DNA, inhibiting key enzymes like topoisomerases and kinases, and modulating various signaling pathways. The introduction of two fluorine atoms can significantly alter the electronic properties of the quinoline ring, influencing its reactivity and potential for intermolecular interactions. The position of the fluorine atoms is critical; for instance, difluorination at the 6- and 8-positions has been shown to be advantageous for antibacterial activity in related quinolone structures. The ester functional group provides a handle for further chemical modification and can be designed to be cleaved by cellular esterases, releasing the active carboxylic acid or alcohol. This pro-drug strategy can enhance cell permeability and oral bioavailability.

Hypothesized Mechanisms of Action:
  • Anticancer: Difluoro quinoline esters may exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and disruption of cell cycle progression.[5][6] The planar quinoline core can intercalate into DNA, while the substituents can interact with specific residues in the active sites of enzymes.

  • Antimicrobial: Building on the legacy of fluoroquinolone antibiotics, difluoro quinoline esters are hypothesized to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[7] The difluoro substitution pattern can enhance activity against both Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory: Quinoline derivatives have been shown to possess anti-inflammatory properties by targeting enzymes such as cyclooxygenases (COXs) and by modulating pro-inflammatory signaling pathways.[8][9][10] Difluoro quinoline esters may inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

II. A Roadmap for Biological Evaluation: From In Silico Prediction to In Vitro Validation

A logical and efficient workflow is paramount in the early-stage evaluation of novel compounds. The following experimental roadmap is designed to systematically assess the potential anticancer, antimicrobial, and anti-inflammatory activities of difluoro quinoline esters.

experimental_workflow cluster_0 In Silico & Synthesis cluster_1 Primary Screening: In Vitro Assays cluster_2 Secondary & Mechanistic Studies synthesis Synthesis of Difluoro Quinoline Ester Library docking Molecular Docking Studies synthesis->docking Virtual Screening anticancer Anticancer Screening (e.g., MTT/MTS Assay) synthesis->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Screening (Griess Assay) synthesis->anti_inflammatory docking->anticancer docking->antimicrobial docking->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar anti_inflammatory->sar mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) sar->mechanism lead_optimization Lead Optimization mechanism->lead_optimization sar_logic cluster_sar Structure-Activity Relationship (SAR) Analysis cluster_r1 R1 Substituent (Ester Group) cluster_r2 R2 Substituent (Quinoline Ring) core Difluoro Quinoline Ester Core r1_alkyl Alkyl Chain Length core->r1_alkyl r1_aryl Aryl/Heteroaryl Group core->r1_aryl r2_position Position of Fluorine Atoms core->r2_position r2_other Other Substituents core->r2_other activity Biological Activity (IC50 / MIC) r1_alkyl->activity r1_aryl->activity r2_position->activity r2_other->activity

Figure 2: Logical framework for SAR analysis of difluoro quinoline esters.
Key Questions to Address in SAR Analysis:
  • Impact of Fluorine Position: How does changing the position of the two fluorine atoms on the quinoline ring affect activity?

  • Influence of the Ester Group: Does the size and nature of the ester's alkyl or aryl group influence potency or selectivity?

  • Role of Other Substituents: If other substituents are present on the quinoline ring, what is their contribution to the observed biological activity?

IV. Advancing the Hits: Secondary Assays and Mechanism of Action Studies

Compounds that demonstrate significant activity in the primary screens ("hits") should be further investigated to elucidate their mechanism of action and to confirm their selectivity.

Potential Secondary Assays:

  • Anticancer:

    • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To confirm that the compounds induce programmed cell death.

    • Cell Cycle Analysis (by flow cytometry): To determine if the compounds cause cell cycle arrest at a specific phase.

    • Kinase Inhibition Assays: To directly measure the inhibitory activity against specific kinases.

  • Antimicrobial:

    • Time-Kill Assays: To determine if the compounds are bactericidal or bacteriostatic.

    • DNA Gyrase/Topoisomerase IV Inhibition Assays: To confirm the molecular target.

  • Anti-inflammatory:

    • Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA: To assess the broader anti-inflammatory effects.

    • Western Blot Analysis for iNOS and COX-2 expression: To determine if the compounds inhibit the production of these key inflammatory enzymes.

V. Conclusion and Future Directions

This guide has outlined a systematic and rationale-driven approach for the comprehensive evaluation of the potential biological activities of novel difluoro quinoline esters. By integrating in silico prediction with a tiered in vitro screening strategy, researchers can efficiently identify and characterize promising lead compounds. The subsequent elucidation of the structure-activity relationship and mechanism of action will be crucial for the optimization of these hits into viable drug candidates. The exploration of the chemical space defined by difluoro quinoline esters holds significant promise for the discovery of next-generation therapeutics to address unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
  • Review on recent development of quinoline for anticancer activities. (2025). ResearchGate. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central. [Link]

  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). Journal of the Iranian Chemical Society.
  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). CiteAb. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). PubMed. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. (n.d.). MDPI. [Link]

  • Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. (n.d.). PubMed. [Link]

  • Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. (n.d.). Research and Reviews. [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). National Institutes of Health. [Link]

  • Cyclooxygenases(COXs) are the primary target of nonsteroidal anti-inflammatory drugs (NSAIDs) used to treat a wide variety of clinical symptoms and diseases. (n.d.).
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]

  • Greener synthetic approaches towards quinoline derivatives. (2024). RSC Blogs. [Link]

  • Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. (2018). National Institutes of Health. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. [Link]

  • Laboratory Diagnostic Methods and Antibiotic Resistance Patterns of Staphylococcus aureus and Escherichia coli Strains: An Evolving Human Health Challenge. (n.d.). National Institutes of Health. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. (n.d.). National Institutes of Health. [Link]

  • Antibiotics Sensitivity Against Staphylococcus aureus and Escherichia coli using Industrially Manufactured Sensitivity Disc. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]

  • Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs. (n.d.). ResearchGate. [Link]

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An In-Depth Technical Guide to Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is a fluorinated heterocyclic compound with significant potential in medicinal chemistry. The incorporation of a difluoromethyl group into a quinoline scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including a plausible synthetic route, its predicted chemical properties, and a detailed exploration of its potential applications in drug discovery, drawing upon the extensive bioactivity of quinoline derivatives.

Introduction: The Strategic Combination of Quinoline and a Difluoroacetate Moiety

The quinoline ring system is a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs and biologically active compounds. Its versatile scaffold allows for interactions with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects. The substitution pattern on the quinoline ring is crucial for modulating this activity.

The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (CF2), in particular, can act as a bioisostere for a hydroxyl, thiol, or even a carbonyl group, while also increasing lipophilicity and altering the electronic properties of the molecule. This guide focuses on this compound, a molecule that synergistically combines the privileged quinoline scaffold with the advantageous properties of the difluoroacetate moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number943541-40-0Commercial Suppliers
Molecular FormulaC13H11F2NO2Commercial Suppliers
Molecular Weight251.23 g/mol Commercial Suppliers
AppearancePredicted to be a yellow to pale yellow oil
StorageSealed in dry, 2-8°CCommercial Suppliers

Synthesis of this compound: A Proposed Synthetic Route

The proposed synthesis would involve the reaction of quinoline-6-carboxaldehyde with ethyl bromodifluoroacetate in the presence of activated zinc, followed by a dehydration step to yield the target compound.

Proposed Reaction Scheme

G quinoline_aldehyde Quinoline-6-carboxaldehyde intermediate β-hydroxy ester intermediate quinoline_aldehyde->intermediate Reformatsky Reaction reagents Ethyl bromodifluoroacetate, Activated Zinc (Zn) product Ethyl 2,2-difluoro-2- (quinolin-6-yl)acetate intermediate->product Elimination dehydration Dehydration (e.g., acid catalyst, heat)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Quinoline-6-carboxaldehyde

  • Ethyl bromodifluoroacetate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add activated zinc dust. Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere.

  • Reformatsky Reaction: To the flask containing activated zinc, add anhydrous THF. A solution of quinoline-6-carboxaldehyde and ethyl bromodifluoroacetate in anhydrous THF is then added dropwise to the stirred suspension of zinc at room temperature.

  • The reaction mixture is gently heated to reflux and maintained at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction is cooled to 0°C and quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester intermediate.

  • Dehydration: The crude intermediate is dissolved in toluene, and a catalytic amount of p-TsOH is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Purification: Upon completion of the dehydration, the reaction mixture is cooled, washed with saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4, and the solvent is evaporated. The final product, this compound, is purified by column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the quinoline ring, the ester functionality, and the electron-withdrawing difluoromethyl group.

  • Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides or other ester derivatives through standard transesterification or amidation reactions.

  • Difluoromethyl Group: The two fluorine atoms significantly increase the electrophilicity of the adjacent carbon atom and acidify the α-proton (if present, which in this case it is not). This strong electron-withdrawing effect will influence the reactivity of the ester and the quinoline ring.

  • Quinoline Ring: The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic ring system can undergo electrophilic substitution reactions, with the substitution pattern being directed by the existing substituents.

Potential Applications in Drug Discovery

The true potential of this compound lies in its application as a key building block for the synthesis of novel therapeutic agents. The broad spectrum of biological activities associated with quinoline derivatives provides a strong rationale for its use in various drug discovery programs.

Anticancer Activity

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The quinoline-6-yl moiety is a common feature in several biologically active molecules. For instance, derivatives of quinoline-6-carboxylic acid have been identified as potent inhibitors of ectonucleotidases, enzymes that play a crucial role in tumor immune evasion. By converting ATP to immunosuppressive adenosine, these enzymes help tumors escape the immune system. Inhibiting them can restore antitumor immunity.

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention ATP ATP Adenosine Immunosuppressive Adenosine ATP->Adenosine Hydrolysis Immune_Cell Immune Cell (e.g., T-cell) Adenosine->Immune_Cell Suppression Ectonucleotidases Ectonucleotidases (e.g., NTPDases, ENPP, e5'NT) Quinoline_Derivative Quinoline-6-yl Derivative (Potential Inhibitor) Quinoline_Derivative->Ectonucleotidases Inhibition Tumor_Cell Tumor Cell Immune_Cell->Tumor_Cell Antitumor Activity

Caption: Inhibition of ectonucleotidases by quinoline derivatives to enhance antitumor immunity.

Antibacterial Activity

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. While this compound is not a classic quinolone, the quinoline scaffold is a known pharmacophore for antibacterial activity. Novel quinoline derivatives have been synthesized and shown to possess broad-spectrum antibacterial activity, potentially by targeting bacterial proteins like LptA and Topoisomerase IV. The difluoroacetate moiety could be further functionalized to introduce side chains that enhance antibacterial potency and spectrum.

Anti-inflammatory and Other Activities

Quinoline derivatives have also been investigated for their anti-inflammatory, antimalarial, and anticonvulsant properties. The versatility of the quinoline ring system suggests that libraries of compounds derived from this compound could be screened against a wide range of biological targets to identify novel drug leads for various diseases.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery. Its synthesis is achievable through established methodologies like the Reformatsky reaction. The strategic combination of the biologically active quinoline core with the property-enhancing difluoroacetate group makes it a valuable starting material for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

  • (S)-ethyl 2-amino-3-phenylpropanoate, the di-quinoline derivatives 6a and 6b were acquired instead in 35–40% yields, via two continuous intermolecular Mannich reaction. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health. [Link]

  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
  • Ectonucleotidases, including h -NTPDases, h -ENPP, and h -e5′NT, play a crucial role in regulating extracellular nucleotide levels by converting ATP into immunosuppressive adenosine, thereby facilitating tumor immune evasion. Inhibiting these enzymes can restore antitumor immunity by preventing adenosine accumulation within the tumor microenvironment.

Methodological & Application

The Strategic Application of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer enhanced pharmacological profiles is a perpetual endeavor. Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate emerges as a compound of significant interest, strategically combining the privileged quinoline core with a difluoromethylated ester moiety. This unique amalgamation presents a versatile platform for medicinal chemists to address key challenges in drug design, including metabolic stability, target engagement, and physicochemical properties. This technical guide provides an in-depth exploration of the synthesis and potential applications of this valuable building block, offering detailed protocols and a scientific rationale for its utilization in the development of next-generation therapeutics.

The Scientific Rationale: Unpacking the Molecular Architecture

The therapeutic potential of this compound is rooted in the synergistic interplay of its two core components: the quinoline ring system and the gem-difluoroacetate group.

1.1 The Quinoline Moiety: A Privileged Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Quinoline-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Due to their ability to intercalate DNA and inhibit key enzymes in cancer progression.[3]

  • Antimalarial: As exemplified by the long-standing use of quinine and its synthetic analogs.[4]

  • Antibacterial and Antifungal: By targeting essential microbial enzymes.[2]

  • Anti-inflammatory and Analgesic: Through modulation of inflammatory pathways.[2]

The 6-position of the quinoline ring offers a strategic vector for substitution, allowing for the introduction of various functionalities to modulate bioactivity and pharmacokinetic properties.

1.2 The Difluoromethyl Group: A Bioisostere with Unique Properties

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[5] The difluoromethyl (CF2) group, in particular, is gaining prominence as a versatile bioisostere.[6] It can act as a lipophilic hydrogen bond donor, mimicking the properties of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups while offering distinct advantages.[7] This bioisosteric replacement can lead to:

  • Improved Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation, prolonging the half-life of a drug.

  • Enhanced Binding Affinity: The unique electronic properties of the CF2 group can lead to more favorable interactions with protein targets.

  • Modulated Physicochemical Properties: Fluorination can influence a molecule's lipophilicity and pKa, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

The ester functionality of this compound serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse substituents.

Synthesis of this compound: A Proposed Protocol

Diagram: Proposed Synthetic Workflow

G A 6-Bromoquinoline D Suzuki-Miyaura Cross-Coupling A->D [Pd catalyst], base G Pd-catalyzed borylation A->G [Pd catalyst], base B Organoboron Reagent B->D [Pd catalyst], base C This compound D->C E Ethyl bromodifluoroacetate F Bis(pinacolato)diboron F->G G->B

Caption: Proposed synthetic pathway for this compound.

2.1 Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of this compound from 6-bromoquinoline and a suitable difluoroacetate-containing organoboron reagent.

Materials:

  • 6-Bromoquinoline

  • Ethyl bromodifluoroacetate

  • Bis(pinacolato)diboron

  • Palladium(II) acetate (Pd(OAc)2)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere reactions

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

Part A: Synthesis of the Boronic Ester of Ethyl Difluoroacetate (Intermediate)

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine ethyl bromodifluoroacetate (1.2 equiv.), bis(pinacolato)diboron (1.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl2 (3 mol%).

  • Solvent and Base: Add anhydrous toluene and a suitable base, for example, potassium acetate (3.0 equiv.).

  • Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired boronic ester intermediate.

Part B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a separate flame-dried Schlenk flask under an argon atmosphere, dissolve 6-bromoquinoline (1.0 equiv.), the boronic ester intermediate from Part A (1.1 equiv.), palladium(II) acetate (2 mol%), and S-Phos (4 mol%) in anhydrous 1,4-dioxane.

  • Base Addition: Add an aqueous solution of potassium carbonate (2.0 M, 2.0 equiv.).

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as the final product.

Justification of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of Pd(OAc)2 as the palladium source and S-Phos as the ligand is based on their proven efficacy in Suzuki-Miyaura cross-coupling reactions involving heteroaryl halides.[8][9] S-Phos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination to form the desired C-C bond.

  • Base: Potassium carbonate is a commonly used inorganic base in Suzuki-Miyaura couplings that is effective and generally does not lead to significant side reactions.

  • Solvent System: The use of a dioxane/water solvent system is standard for many Suzuki-Miyaura reactions, as it effectively dissolves both the organic and inorganic reagents.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (argon) to prevent the oxidation and deactivation of the palladium catalyst.

Applications in Medicinal Chemistry: Protocols and Strategies

This compound is a versatile building block for the synthesis of a wide array of potential therapeutic agents. The following protocols outline its application in two key areas of drug discovery.

3.1 Protocol: Synthesis of a Novel Kinase Inhibitor Library

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The quinoline scaffold of the title compound can serve as such a core, while the difluoroacetate moiety can be elaborated to introduce diversity and modulate activity.

Diagram: Kinase Inhibitor Synthesis Workflow

G A Ethyl 2,2-difluoro-2- (quinolin-6-yl)acetate B Hydrolysis A->B LiOH, THF/H2O C 2,2-Difluoro-2- (quinolin-6-yl)acetic acid B->C D Amide Coupling C->D HATU, DIPEA F Kinase Inhibitor Library D->F E Library of Amines (R-NH2) E->D

Sources

Protocol for the Hydrolysis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the hydrolysis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate to its corresponding carboxylic acid, 2,2-difluoro-2-(quinolin-6-yl)acetic acid. The quinoline nucleus is a prominent scaffold in medicinal chemistry, and gem-difluoroacetic acid moieties are increasingly utilized as bioisosteric replacements for carboxylic acids or amides to modulate physicochemical properties and metabolic stability.[1] The successful hydrolysis of this ester is a critical step in the synthesis of advanced intermediates for drug discovery programs targeting a range of diseases, including cancer and infectious agents.[1][2][3] This guide outlines a robust, base-catalyzed saponification procedure, including mechanistic insights, step-by-step instructions, reaction monitoring, and purification strategies.

Introduction and Mechanistic Rationale

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[4]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process, typically requiring a large excess of water to drive the reaction to completion.[4][5][6] For the target substrate, the basic nitrogen atom of the quinoline ring would be protonated by the strong acid catalyst. This could potentially complicate the reaction and subsequent workup.

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as it is effectively irreversible.[7][8] The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group.[7] In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[7] Given the presence of the electron-withdrawing fluorine atoms, which increase the electrophilicity of the carbonyl carbon, and the desire for an irreversible transformation, saponification is the recommended pathway. Lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water is a common and effective choice for this transformation in a laboratory setting.[7][9]

Saponification Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Irreversible Deprotonation ester This compound intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic attack on carbonyl carbon hydroxide OH⁻ (from LiOH) hydroxide->intermediate intermediate2 Tetrahedral Intermediate acid Carboxylic Acid intermediate2->acid Collapse of intermediate ethoxide Ethoxide (⁻OEt) intermediate2->ethoxide Leaving group departs acid2 Carboxylic Acid ethoxide2 Ethoxide (⁻OEt) carboxylate Carboxylate Salt (Product) acid2->carboxylate Proton transfer ethanol Ethanol ethoxide2->ethanol

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving the Quinoline Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its rigid structure and the presence of a nitrogen atom imbue it with a unique electronic profile, making it a privileged scaffold in a vast array of biologically active compounds and functional materials.[1][2] From the historical anti-malarial agent quinine to modern anticancer drugs and organic light-emitting diodes (OLEDs), the functionalization of the quinoline ring is a critical endeavor for tuning molecular properties and enhancing performance.[1]

Transition-metal catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise and efficient modification of the quinoline core. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance, opening up a vast chemical space for drug discovery and materials innovation.[3][4] This guide provides an in-depth exploration of the key cross-coupling strategies employed for quinoline functionalization, offering both foundational principles and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Quinoline Cross-Coupling

Reactivity of the Quinoline Ring

The electronic landscape of the quinoline ring is characterized by a "pyridine-like" electron-deficient nitrogen-containing ring and a "benzene-like" carbocyclic ring. This inherent electronic disparity governs the regioselectivity of cross-coupling reactions. The positions on the pyridine ring (C2, C3, C4) are generally more electron-deficient and thus more susceptible to nucleophilic attack, while the positions on the benzene ring (C5, C6, C7, C8) are more electron-rich.

However, in the context of cross-coupling reactions, which often proceed through oxidative addition of a metal catalyst to a carbon-halogen or carbon-triflate bond, the relative reactivity of different positions is influenced by a combination of electronic and steric factors. The presence of the nitrogen atom can also lead to catalyst inhibition or the formation of undesired complexes, a challenge that must be addressed through careful selection of ligands and reaction conditions.[4]

The General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions, the workhorses of this field, operate through a common catalytic cycle.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The generally accepted mechanism involves three key steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-X bond (where X is typically a halide or triflate) of the haloquinoline, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide or triflate.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.

The efficiency of each step is highly dependent on the nature of the quinoline substrate, the coupling partner, the palladium precursor, the ligand, the base, and the solvent.

Part 2: A Strategic Guide to Common Cross-Coupling Reactions on Quinolines

This section provides detailed protocols and expert insights for three of the most widely used cross-coupling reactions for quinoline functionalization: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most versatile and widely used cross-coupling reaction for the formation of C(sp2)-C(sp2) bonds due to the commercial availability, stability, and low toxicity of boronic acids and their derivatives.[6][7][8]

Scientist's Notes: The "Why" Behind the Protocol

  • Catalyst System: The choice of a palladium precursor and a phosphine ligand is critical.[9] For electron-rich quinolines, a more electron-rich and bulky ligand like SPhos or XPhos can promote the oxidative addition step. For electron-deficient quinolines, a less sterically demanding ligand may be sufficient. The use of pre-formed palladium catalysts can sometimes offer better reproducibility.

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10] The choice of base, such as K2CO3, Cs2CO3, or K3PO4, can significantly impact the reaction rate and yield. The strength and solubility of the base should be considered based on the specific substrates.

  • Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. The choice of organic solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics.

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-phenylquinoline.

ParameterRecommended ConditionsRationale
Palladium Source Pd(dppf)Cl2, Pd(PPh3)4, Pd(OAc)2Varied reactivity and stability; Pd(dppf)Cl2 is often robust.
Ligand dppf, SPhos, XPhos, PPh3Electron-rich and bulky ligands facilitate oxidative addition.
Base K2CO3, Cs2CO3, K3PO4Activates the boronic acid for efficient transmetalation.
Solvent Dioxane/H2O, Toluene/H2O, DMF/H2OBiphasic system often enhances reaction rates.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of a C(sp2)-C(sp) bond between a haloquinoline and a terminal alkyne.[11][12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11][13]

Scientist's Notes: The "Why" Behind the Protocol

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

  • Amine Base: The amine base, typically a bulky amine like triethylamine or diisopropylethylamine, serves both as a base to deprotonate the terminal alkyne and as a solvent.

  • Copper-Free Conditions: In some cases, particularly with electron-rich haloquinolines, copper-free Sonogashira couplings can be achieved to avoid potential homocoupling of the alkyne (Glaser coupling).[14] These conditions often require a stronger base and a more active palladium catalyst system.

Detailed Protocol: Sonogashira Coupling of 2-Chloroquinoline with Phenylacetylene

  • Reaction Setup: To a Schlenk tube, add 2-chloroquinoline (1.0 mmol, 1.0 equiv), phenylacetylene (1.2 mmol, 1.2 equiv), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.025 mmol, 2.5 mol%).

  • Solvent and Base Addition: Evacuate and backfill the tube with argon three times. Add degassed triethylamine (5 mL).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(phenylethynyl)quinoline.

ParameterRecommended ConditionsRationale
Palladium Source Pd(PPh3)2Cl2, Pd(OAc)2Common and effective palladium precursors.
Copper Source CuICo-catalyst for the formation of the copper acetylide.
Ligand PPh3Stabilizes the palladium catalyst.
Base/Solvent Triethylamine, DiisopropylethylamineActs as both a base and a solvent.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between a haloquinoline and an amine.[15][16] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[15]

Scientist's Notes: The "Why" Behind the Protocol

  • Strong Base and Bulky Ligands: This reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine.[9] Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often essential for achieving high yields, as they promote the reductive elimination step.[9]

  • Inert Atmosphere: The catalytic system is often sensitive to air and moisture, so maintaining an inert atmosphere (argon or nitrogen) is crucial for reproducible results.

  • Substrate Scope: The reaction is remarkably versatile, accommodating a wide range of primary and secondary amines.[15] However, the optimal ligand and base combination can be highly dependent on the specific haloquinoline and amine coupling partners.[15][17]

Detailed Protocol: Buchwald-Hartwig Amination of 4-Chloroquinoline with Morpholine

  • Reaction Setup: In a glovebox, add 4-chloroquinoline (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol% Pd) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(quinolin-4-yl)morpholine.

ParameterRecommended ConditionsRationale
Palladium Source Pd2(dba)3, Pd(OAc)2Common Pd(0) and Pd(II) precursors.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands are crucial for C-N bond formation.
Base NaOtBu, LHMDS, K3PO4Strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-120 °CHigher temperatures are often needed to drive the reaction.

Part 3: Advanced and Emerging Methods

While traditional cross-coupling reactions are well-established, the field is continually evolving. Two areas of significant recent interest are the Heck reaction and direct C-H activation.

  • Heck Reaction: This palladium-catalyzed reaction couples a haloquinoline with an alkene. It provides a powerful route to alkenyl-substituted quinolines. Intramolecular versions of the Heck reaction are also valuable for constructing fused ring systems.[18]

  • C-H Activation/Functionalization: This cutting-edge approach bypasses the need for pre-functionalized haloquinolines by directly activating a C-H bond.[19] This strategy offers significant advantages in terms of atom and step economy. The regioselectivity of C-H activation can often be controlled by the inherent reactivity of the quinoline ring or through the use of directing groups.[19][20] The nitrogen atom of the quinoline ring or a pre-installed group at the C8-position can act as a directing group to guide the metal catalyst to a specific C-H bond.[19]

Part 4: Visualizing the Workflow

General Workflow for a Cross-Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware under vacuum B Add solid reagents (quinoline, coupling partner, base) A->B C Add catalyst and ligand B->C D Evacuate and backfill with inert gas (e.g., Argon) C->D E Add degassed solvent(s) D->E F Heat to desired temperature and stir for specified time E->F G Cool to room temperature and quench reaction F->G H Liquid-liquid extraction G->H I Dry organic layer, filter, and concentrate H->I J Purify by column chromatography or recrystallization I->J G start Desired Quinoline Functionalization bond_type What type of bond to form? start->bond_type cc_bond C-C Bond bond_type->cc_bond C-C cn_bond C-N Bond bond_type->cn_bond C-N cc_partner What is the C-coupling partner? cc_bond->cc_partner amine Amine cn_bond->amine boronic_acid Boronic Acid/Ester cc_partner->boronic_acid Boronic Acid alkyne Terminal Alkyne cc_partner->alkyne Alkyne alkene Alkene cc_partner->alkene Alkene suzuki Use Suzuki-Miyaura Coupling boronic_acid->suzuki sonogashira Use Sonogashira Coupling alkyne->sonogashira heck Use Heck Reaction alkene->heck buchwald Use Buchwald-Hartwig Amination amine->buchwald

Caption: A flowchart to guide the selection of an appropriate cross-coupling reaction based on the desired bond formation.

Conclusion

Cross-coupling reactions have fundamentally transformed the way chemists approach the synthesis of functionalized quinolines. The methods outlined in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—represent a robust and versatile toolkit for the construction of diverse quinoline libraries. As the field continues to advance, particularly with the advent of C-H activation methodologies, the possibilities for creating novel quinoline-based molecules with tailored properties for drug discovery and materials science are boundless. Careful consideration of the principles and protocols presented herein will empower researchers to effectively harness the power of cross-coupling chemistry in their scientific pursuits.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. (2022, October 3). ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Cross-Coupling Reactions | The Journal of Organic Chemistry. (2012, June 15). ACS Publications. [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017, March 3). ResearchGate. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences. Retrieved January 24, 2026, from [Link]

  • Murru, S., McGough, B., & Srivastava, R. S. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & biomolecular chemistry, 12(45), 9133–9138. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (n.d.). Thieme Connect. Retrieved January 24, 2026, from [Link]

  • Biologically active quinoline and quinazoline alkaloids part I - PMC. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018, September 12). ResearchGate. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020, June 2). RSC Publishing. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 13 - Synthesis of Isoquinolines and Quinolines. (2021, September 30). YouTube. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 24, 2026, from [Link]

  • Sonogashira coupling. (2019, January 7). YouTube. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. (2023, August 8). RSC Publishing. [Link]

  • Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. (2024, June 21). YouTube. [Link]

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Sources

Application Note: A Scalable Synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is a valuable building block in medicinal chemistry, recognized for the prevalence of the quinoline scaffold in numerous therapeutic agents and the advantageous properties imparted by the difluoromethyl group. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. This application note provides a comprehensive, step-by-step protocol for the scaled-up synthesis of this compound, designed for researchers, medicinal chemists, and process development scientists. The described methodology is based on a robust copper-catalyzed cross-coupling reaction, offering a practical and efficient route to this important intermediate.

Scientific Principles and Rationale

The core of this synthetic protocol is a copper-catalyzed cross-coupling reaction between 6-bromoquinoline and the Reformatsky reagent derived from ethyl bromodifluoroacetate. This approach is predicated on the ability of copper to facilitate the formation of a carbon-carbon bond between an aryl halide and a difluoroenolate equivalent.

Reaction Scheme:

The reaction is initiated by the oxidative insertion of zinc into the carbon-bromine bond of ethyl bromodifluoroacetate to form a zinc enolate, often referred to as a Reformatsky reagent.[1][2] The copper catalyst then engages in a catalytic cycle, likely involving oxidative addition to the 6-bromoquinoline, transmetalation with the zinc enolate, and subsequent reductive elimination to furnish the desired product and regenerate the active copper species. Copper catalysis has been successfully employed for the difluoroalkylation of various aromatic and heteroaromatic systems, demonstrating its utility in forming these challenging C(sp2)-C(sp3) bonds.[3][4]

An alternative modern approach involves photoredox catalysis, which can generate the difluoroacetyl radical from ethyl bromodifluoroacetate under mild conditions, followed by its coupling with the heteroaromatic partner.[5][6] While not the primary focus of this protocol, it represents a viable alternative for further process optimization.

Experimental Protocol: Scaled-up Synthesis

This protocol is designed for a target scale of approximately 25 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesPuritySupplier
6-Bromoquinoline5332-25-2208.0520.8 g0.10>97%Sigma-Aldrich
Ethyl bromodifluoroacetate667-27-6202.9830.5 g (19.3 mL)0.15>98%Sigma-Aldrich
Zinc dust (<10 µm)7440-66-665.3813.1 g0.20>98%Sigma-Aldrich
Copper(I) iodide (CuI)7681-65-4190.451.9 g0.01>98%Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09200 mL->99.8%Sigma-Aldrich
Saturated aqueous NH4Cl--200 mL--Lab prepared
Ethyl acetate (EtOAc)141-78-688.11500 mL-ACS gradeFisher Scientific
Brine (saturated NaCl solution)--200 mL--Lab prepared
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.3720 g--VWR
Celite®68855-54-9-10 g--Sigma-Aldrich
Equipment
  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a nitrogen inlet

  • Heating mantle with a temperature controller

  • Addition funnel

  • 1 L separatory funnel

  • Rotary evaporator

  • Glassware for filtration and purification

Reaction Workflow Diagram

Synthesis_Workflow cluster_Preparation Reaction Setup cluster_Addition Reagent Addition cluster_Reaction Reaction & Monitoring cluster_Workup Work-up & Isolation cluster_Purification Purification A Charge flask with Zn & CuI B Add anhydrous DMF A->B C Heat to 60°C under N2 B->C D Slowly add Ethyl bromodifluoroacetate C->D E Add 6-Bromoquinoline solution in DMF D->E F Heat at 80-90°C for 6-8h E->F G Monitor by TLC/LC-MS F->G H Cool and Quench with aq. NH4Cl G->H I Filter through Celite H->I J Extract with EtOAc I->J K Wash, Dry, and Concentrate J->K L Column Chromatography K->L M Characterize Product L->M

Caption: Scaled-up synthesis workflow for this compound.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 500 mL three-neck flask with a mechanical stirrer, reflux condenser (with a nitrogen inlet), and a thermocouple. Ensure the system is flame-dried and cooled under a stream of dry nitrogen.

  • Reagent Charging: To the flask, add zinc dust (13.1 g, 0.20 mol) and copper(I) iodide (1.9 g, 0.01 mol).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask.

  • Formation of the Reformatsky Reagent: Begin stirring and gently heat the mixture to 60°C. In an addition funnel, place ethyl bromodifluoroacetate (30.5 g, 0.15 mol). Add the ethyl bromodifluoroacetate dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 70°C. After the addition is complete, stir the mixture for an additional 1 hour at 60°C. The formation of the organozinc reagent is indicated by a change in the appearance of the reaction mixture.

  • Addition of 6-Bromoquinoline: Dissolve 6-bromoquinoline (20.8 g, 0.10 mol) in 100 mL of anhydrous DMF and add this solution to the reaction mixture via the addition funnel over 20 minutes.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain it at this temperature for 6-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A sample of the reaction mixture can be taken, quenched with water, extracted with ethyl acetate, and analyzed. The disappearance of 6-bromoquinoline indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 200 mL of saturated aqueous ammonium chloride solution. Stir for 15 minutes.

  • Filtration: Filter the mixture through a pad of Celite® to remove unreacted zinc and copper salts. Wash the filter cake with ethyl acetate (2 x 50 mL).

  • Extraction: Transfer the filtrate to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid. The expected yield is in the range of 60-75%.

In-Process Controls and Analytical Methods

  • Reaction Monitoring: TLC (e.g., 20% ethyl acetate in hexanes, UV visualization) and LC-MS are recommended to track the consumption of starting materials and the formation of the product.

  • Product Characterization: The final product should be characterized by:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the final purity.

Process Safety Considerations

  • 6-Bromoquinoline: Harmful if swallowed and causes skin and serious eye irritation.[7][8][9] May cause respiratory irritation.[7][9] Handle with gloves, safety glasses, and a lab coat.

  • Ethyl bromodifluoroacetate: Flammable liquid and vapor.[10] Causes severe skin burns and eye damage.[10] It is corrosive and should be handled with extreme care in a fume hood.[10]

  • Zinc Dust: Flammable solid. Avoid creating dust clouds.

  • N,N-Dimethylformamide (DMF): A combustible liquid and a known reproductive toxin. Handle in a well-ventilated area.

  • Reaction Exotherm: The formation of the Reformatsky reagent can be exothermic. Slow addition and temperature control are crucial.

  • Quenching: The quenching step should be performed slowly and carefully, as unreacted zinc can react with the aqueous solution to produce hydrogen gas.

Proposed Catalytic Cycle

Catalytic_Cycle Cu(I) Cu(I) Oxidative_Addition Oxidative Addition (Ar-Br) Cu(III)_Complex Ar-Cu(III)-Br Oxidative_Addition->Cu(III)_Complex Ar-Br Transmetalation Transmetalation (with Zn-enolate) Cu(III)_Intermediate Ar-Cu(III)-CF2COOEt Transmetalation->Cu(III)_Intermediate BrCF2COOEt-ZnBr Cu(III)_Intermediate->Cu(I) Reductive_Elimination Reductive Elimination Product Ar-CF2COOEt (Product) Reductive_Elimination->Product

Sources

Troubleshooting & Optimization

Recrystallization Technical Support Center: Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. Here, we synthesize fundamental principles with field-proven techniques to empower you to achieve optimal purity and yield.

Troubleshooting Guide: Navigating Common Recrystallization Hurdles

This section addresses specific experimental issues in a question-and-answer format, offering not just solutions but also the scientific reasoning behind them.

Question 1: My this compound is "oiling out" instead of forming crystals upon cooling. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This typically occurs when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation, or when the concentration of impurities is high, leading to a significant melting point depression.[1] Given the presence of the relatively flexible ethyl difluoroacetate side chain on the rigid quinoline core, this molecule may have a lower melting point than quinoline itself.

Causality Explained: The quinoline moiety introduces aromatic stacking interactions which favor crystallization, while the difluoroacetate portion increases polarity and potential for hydrogen bonding. However, the ethyl group adds a degree of conformational flexibility that can sometimes hinder the ordered packing required for crystallization, especially if cooling is too rapid.

Step-by-Step Troubleshooting Protocol:

  • Re-heat and Dilute: Gently reheat the solution until the oil redissolves completely. Add a small amount (5-10% of the total volume) of the hot solvent to decrease the supersaturation level.[1] This ensures that crystallization begins at a lower temperature, which may be below the compound's melting point.

  • Slow Cooling is Crucial: Allow the flask to cool to room temperature slowly on the benchtop, insulated from the surface to prevent rapid heat loss.[3][4][5] Rapid cooling encourages precipitation of an amorphous solid or oil rather than the growth of well-ordered crystals.[3]

  • Induce Crystallization: If crystals do not form after the solution has reached room temperature, try the following techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[6] This creates microscopic scratches that can serve as nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a single "seed" crystal to the solution.[6] This provides a template for further crystal growth.

  • Consider a Different Solvent System: If oiling out persists, the chosen solvent may not be ideal. Experiment with solvent systems that have a lower boiling point. For a compound with both aromatic and ester functionalities, a mixed solvent system can be effective.[7] Good starting points would be ethanol/water, or a mixture of a good solvent like ethyl acetate with a poor solvent like hexane.[7]

Question 2: The recrystallized crystals of this compound have a yellow or brownish tint. How can I obtain a colorless product?

Answer:

The presence of color in your recrystallized product indicates that colored impurities are co-crystallizing with your compound.[8] Quinoline derivatives, in particular, can be susceptible to oxidation and the formation of colored byproducts.[9]

Causality Explained: Colored impurities are often highly conjugated organic molecules that can become entrapped in the crystal lattice as it forms.[8] Activated carbon is an effective decolorizing agent due to its high surface area and ability to adsorb these planar, colored molecules.[6][10]

Decolorization Protocol:

  • Dissolve the Impure Solid: Dissolve the colored crystals in the minimum amount of a suitable hot solvent.

  • Cool Slightly: Remove the solution from the heat source and allow it to cool for a minute or two. This is a critical safety step to prevent the solution from boiling over when the activated carbon is added.[6]

  • Add Activated Carbon: Add a very small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution.[6]

  • Reheat and Swirl: Gently reheat the solution to boiling for a few minutes while swirling to ensure maximum adsorption of the colored impurities onto the carbon.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.[6] It is important to keep the solution hot during this step to prevent premature crystallization in the funnel.[6]

  • Crystallize and Collect: Allow the hot, colorless filtrate to cool slowly to induce crystallization. Collect the pure, colorless crystals by vacuum filtration.

Question 3: The recovery yield of my recrystallized this compound is very low. What are the potential causes and how can I improve it?

Answer:

Low recovery yield is a frequent issue in recrystallization and can stem from several factors, including using too much solvent, premature crystallization, or the compound having significant solubility in the cold solvent.[11][12]

Causality Explained: The goal of recrystallization is to dissolve the compound in a minimum amount of hot solvent.[13] Using an excess of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling, thus reducing the yield.[11]

Strategies for Yield Improvement:

  • Minimize Solvent Volume: Use the smallest volume of hot solvent necessary to fully dissolve the crude product. It is better to add the solvent in small portions to a heated suspension of the solid.

  • Prevent Premature Crystallization: During hot filtration, premature crystallization can lead to product loss.[6] To mitigate this, use a stemless funnel and pre-heat the filtration apparatus.[6]

  • Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound and maximize the amount of crystallized product.[3]

  • Recover a Second Crop: The mother liquor (the solution remaining after the first filtration) is saturated with your compound. You can often recover a second, albeit less pure, crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling.[13]

  • Proper Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for the recrystallization of this compound?

A1: Without experimental data for this specific molecule, an educated selection of a starting solvent system can be made based on its structural components: a polar quinoline ring and a moderately polar ethyl difluoroacetate side chain.

  • Single Solvents: Ethanol is often a good starting point for quinoline derivatives.[14] Other possibilities include isopropanol or acetone.

  • Mixed Solvents: A mixed solvent system often provides better results.[7] A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

Recommended Solvent Systems to Screen:

Good SolventPoor SolventRationale
EthanolWaterOften effective for nitrogen-containing heterocycles.[15]
Ethyl AcetateHexaneThe ester functionality of the target molecule suggests good solubility in ethyl acetate.
AcetoneWaterAcetone is a versatile polar aprotic solvent.
DichloromethaneHexaneA less polar option that can be effective.

Q2: How do I perform a small-scale solvent screening to find the best recrystallization solvent?

A2: A systematic approach to solvent selection is key.

Experimental Protocol for Solvent Screening:

  • Place a small amount of your crude solid (around 10-20 mg) into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. A good solvent will dissolve the compound at room temperature. An ideal recrystallization solvent will not dissolve the compound at room temperature.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tube in a warm water bath. An ideal recrystallization solvent will dissolve the compound when hot.[13]

  • Once dissolved, allow the hot solutions to cool to room temperature and then place them in an ice bath. The best solvent will be one in which the compound readily crystallizes upon cooling.

Q3: How can I ensure the highest purity of my final product?

A3: Achieving high purity is the primary goal of recrystallization.

Key Strategies for Maximizing Purity:

  • Slow Crystal Growth: Allow the solution to cool as slowly as possible.[4][5] This provides sufficient time for the molecules to arrange themselves into a well-ordered crystal lattice, which naturally excludes impurities.

  • Avoid Supersaturation Extremes: Very high levels of supersaturation can lead to the rapid precipitation of an impure solid.[2] Using a slightly larger volume of solvent than the absolute minimum can sometimes lead to purer crystals, although this will slightly decrease the yield.

  • Washing: Thoroughly wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[12]

Visualizing the Recrystallization Workflow

Workflow for Solvent Selection

Solvent_Selection start Start with Crude This compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No good_solvent Good Solvent for Mixed System dissolves_cold->good_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes poor_solvent Poor Solvent for Mixed System dissolves_hot->poor_solvent No ideal_solvent Ideal Single Recrystallization Solvent crystals_form->ideal_solvent Yes try_mixed Try Mixed Solvent System crystals_form->try_mixed No good_solvent->try_mixed poor_solvent->try_mixed

Caption: A decision-making flowchart for selecting an appropriate recrystallization solvent system.

Troubleshooting Common Recrystallization Problems

Troubleshooting start Recrystallization Issue Encountered oiling_out Compound Oils Out start->oiling_out colored_crystals Crystals are Colored start->colored_crystals low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals solution_oiling Reheat and Add More Solvent Slow Cooling oiling_out->solution_oiling Yes solution_color Use Activated Carbon Hot Filtration colored_crystals->solution_color Yes solution_yield Minimize Solvent Volume Cool in Ice Bath Collect Second Crop low_yield->solution_yield Yes solution_no_crystals Scratch Flask Add Seed Crystal Reduce Solvent Volume no_crystals->solution_no_crystals Yes

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • EBSCO.
  • Google Patents. (2015). US9120740B2 - Method for preparing difluoroacetic acid.
  • University of California, Los Angeles.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Homi Bhabha Centre for Science Education.
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2021). 2.
  • University of York, Department of Chemistry.
  • University of California, Irvine.
  • University of Colorado Boulder, Department of Chemistry.
  • Stack Exchange. (2015).
  • Google Patents. (2019).
  • Mettler Toledo.
  • Reddit. (2011).
  • ResearchGate. (2025). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
  • PraxiLabs. (2022).
  • MIT Department of Chemistry. Growing Quality Crystals.
  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • ECHEMI. (2015).
  • ResearchGate. (2014).
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705.
  • APC. (2021). [WEBINAR] Crystallization strategies for yield and chiral purity improvement.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Chem-Impex.
  • Sarveswari, S., et al. (2013). Ethyl 2-(quinolin-8-yloxy)acetate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o823.
  • Sigma-Aldrich.
  • University of Rochester, Department of Chemistry.
  • PubChem.

Sources

Technical Support Center: Stability of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this fluorinated quinoline derivative. Our goal is to equip you with the knowledge to ensure the integrity of your starting material and the reliability of your experimental outcomes.

Introduction to the Stability Profile of this compound

This compound is a molecule of interest in pharmaceutical and medicinal chemistry research, owing to the presence of the biologically active quinoline scaffold and the unique properties imparted by the difluoromethyl group. The incorporation of fluorine can significantly influence a molecule's metabolic stability and pharmacokinetic properties. However, the presence of both a quinoline ring and a difluoroacetate ester moiety also introduces potential stability challenges that must be carefully considered during storage and handling.

This guide will delve into the key factors affecting the stability of this compound, including its susceptibility to hydrolysis, photodegradation, and thermal decomposition. We will provide practical advice and detailed protocols to help you mitigate these risks and troubleshoot any stability issues you may encounter.

Understanding the Key Stability Concerns

The structure of this compound suggests three primary areas of potential instability:

  • Hydrolysis of the Ester: The ethyl ester functional group can be susceptible to hydrolysis, particularly in the presence of moisture, acids, or bases. The electron-withdrawing nature of the two fluorine atoms on the adjacent carbon may accelerate this process.

  • Photodegradation of the Quinoline Ring: Quinoline and its derivatives are known to be sensitive to light, especially UV radiation. Prolonged exposure can lead to the formation of various photo-degradants.

  • Thermal Decomposition: Like many organic molecules, elevated temperatures can induce decomposition, leading to the formation of impurities.

The following sections will address these concerns in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Storage and Handling

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it is crucial to store it under controlled conditions that minimize exposure to moisture, light, and elevated temperatures.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rate of potential hydrolytic and thermal degradation reactions.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes the risk of oxidative degradation.
Moisture Sealed in a dry container, preferably with a desiccant.The ester functionality is susceptible to hydrolysis in the presence of water.[1]
Light Protect from light by using an amber vial or storing in a dark place.The quinoline moiety is known to be photosensitive.[1]

Q2: I received the compound as a solid. Should I be concerned about its stability during shipping at ambient temperature?

A2: While short-term exposure to ambient temperatures during shipping is generally acceptable for the solid material, it is best practice to transfer it to the recommended storage conditions (2-8°C, dry, dark) as soon as possible upon receipt. The solid-state is typically more stable than solutions.

Q3: Can I prepare a stock solution of the compound and store it for future use? If so, what are the best practices?

A3: Preparing and storing stock solutions can be convenient, but it also increases the risk of degradation. If you need to store a stock solution, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent. Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in transesterification or hydrolysis.

  • Concentration: Higher concentrations are often more stable than highly diluted solutions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Stability Check: Before use, especially after prolonged storage, it is advisable to re-analyze the purity of the stock solution using a suitable analytical method like HPLC. A case study on a similar fluorinated compound showed significant degradation in a pH 7.4 solution at 50°C after 7 days, highlighting the potential for instability in solution.[2]

Section 2: Investigating Potential Degradation

Q4: I suspect my sample of this compound has degraded. What are the first steps I should take to confirm this?

A4: If you suspect degradation, a systematic approach is necessary to identify the issue.

  • Visual Inspection: Check for any changes in the physical appearance of the compound, such as color change or clumping, which could indicate degradation.

  • Purity Analysis: The most reliable way to confirm degradation is to analyze the purity of your sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for this purpose. Compare the chromatogram of your current sample to a reference chromatogram of a fresh, pure sample if available. The appearance of new peaks or a decrease in the area of the main peak suggests the presence of impurities or degradation products.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can provide valuable information about the molecular weights of any new peaks, which can help in identifying potential degradation products.[3]

Q5: What are the likely degradation products I should be looking for?

A5: Based on the structure of this compound, the following are the most probable degradation products under different stress conditions:

  • Hydrolysis: The primary hydrolytic degradation product would be 2,2-difluoro-2-(quinolin-6-yl)acetic acid , formed by the cleavage of the ethyl ester bond.

  • Photodegradation: Light-induced degradation of the quinoline ring can lead to a variety of products, including hydroxylated quinolines and potentially ring-opened species.[4]

  • Thermal Decomposition: At elevated temperatures, esters can undergo decomposition to form smaller carboxylic acids and other byproducts.

The following diagram illustrates the primary predicted degradation pathway via hydrolysis:

Caption: Predicted hydrolytic degradation of this compound.

Experimental Protocols for Stability Assessment

For researchers who need to perform a more rigorous assessment of the stability of this compound, for instance, to establish a stability-indicating analytical method, forced degradation studies are recommended. These studies intentionally stress the compound to generate potential degradation products.[5][6]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method. The industry-accepted range for degradation is typically 5-20%.[6]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., phosphate or acetate)

  • HPLC system with UV or PDA detector, and preferably a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Workflow for Forced Degradation:

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature and monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours), as base-catalyzed hydrolysis can be rapid.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • For solid-state thermal stress, place a known amount of the solid compound in an oven at an elevated temperature (e.g., 60°C) for a set duration. Periodically sample and prepare solutions for analysis.

    • For solution-state thermal stress, incubate an aliquot of the stock solution at 60°C, protected from light. Sample at various time points for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC after the exposure period.

  • Analysis:

    • Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products.

    • If coupled with a mass spectrometer, obtain the mass-to-charge ratio of the degradation products to aid in their identification.

Concluding Remarks

As a Senior Application Scientist, I emphasize the importance of understanding the stability profile of your reagents to ensure the generation of high-quality, reproducible data. This compound, while a promising molecule, requires careful handling and storage to mitigate potential degradation. By following the guidelines and troubleshooting advice provided in this document, you will be better equipped to maintain the integrity of this compound throughout your research endeavors. Should you encounter stability issues that are not addressed in this guide, we encourage you to contact our technical support team for further assistance.

References

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies. Scribd. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(1), 1-8.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Difluoroethylacetate. PubChem. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl fluoroacetate and Butyl fluoroacetate oxidation: Products yields, mechanisms and environmental implications. Retrieved from [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-944.
  • ResearchGate. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved from [Link]

  • ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31-43.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Case studies of fluorine in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Retrieved from [Link]

  • ResearchGate. (n.d.). Photostability testing of pharmaceutical products. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thermal decomposition of fluoroacetic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Probbits. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorine in drug design: a case study with fluoroanisoles. Retrieved from [Link]

  • Caron. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides an in-depth technical analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate, a key building block in modern medicinal chemistry. Beyond a simple protocol, this document delves into the scientific rationale behind the method development, offers a critical comparison with alternative analytical techniques, and provides the necessary data to support its implementation.

The Criticality of Purity for Novel Intermediates

This compound is a structurally complex molecule whose utility in drug discovery hinges on its purity. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have significant downstream effects.[1] They can potentially lead to the formation of undesired side products, reduce reaction yields, and, in a clinical context, introduce toxicological risks. Therefore, a precise and reliable analytical method for purity determination is not merely a quality control step but a fundamental aspect of the entire development lifecycle.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a stringent framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2] These guidelines underscore the necessity of validated analytical procedures to ensure that impurities are controlled within acceptable limits.

Strategic Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is widely recognized for its precision and sensitivity in separating and quantifying analytes, making it the gold standard for impurity profiling in pharmaceutical analysis.[3] The following method was strategically developed to be stability-indicating, meaning it can effectively separate the main component from its potential impurities and degradation products.

Physicochemical Rationale for Method Parameters

The molecular structure of this compound, featuring a quinoline ring system and a difluoroacetate ester moiety, dictates the chromatographic strategy. The quinoline group provides a strong chromophore, making UV detection highly suitable. The presence of fluorine atoms can influence the polarity and retention behavior of the molecule.

A reversed-phase HPLC method was selected due to the compound's predominantly non-polar character. A C18 column is a robust starting point for such molecules, offering excellent hydrophobic retention. The mobile phase composition, a gradient of acetonitrile and water, is optimized to ensure adequate retention of the main peak while allowing for the elution and separation of potentially more polar or less polar impurities. The addition of a small amount of acid, such as formic acid, to the mobile phase helps to ensure good peak shape by suppressing the ionization of any residual silanols on the stationary phase and protonating the basic nitrogen of the quinoline ring, leading to consistent interactions.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Value Rationale
Column C18, 4.6 x 250 mm, 5 µm Standard reversed-phase column providing good resolution for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase for good peak shape and protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for eluting the analyte and impurities.
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B A gradient is crucial for separating impurities with a range of polarities and ensuring the elution of any strongly retained compounds.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm A common wavelength for aromatic compounds, offering good sensitivity for the quinoline chromophore.
Injection Volume 10 µL A typical injection volume for analytical HPLC.

| Sample Preparation | Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL. | Acetonitrile is a suitable solvent that is compatible with the mobile phase. |

System Suitability

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL in Acetonitrile) SampleInjection Sample Injection SamplePrep->SampleInjection MobilePhasePrep Mobile Phase Preparation (A: 0.1% FA in H2O, B: 0.1% FA in ACN) SystemEquilibration System Equilibration (Initial Conditions) MobilePhasePrep->SystemEquilibration SST System Suitability Test (n=6 injections) SystemEquilibration->SST SST->SampleInjection If Passes Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive understanding of a compound's purity profile often benefits from orthogonal techniques. This section compares the developed HPLC method with other common analytical technologies.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC-UV Differential partitioning between a stationary and mobile phase.High precision and accuracy for quantification; robust and widely available; excellent for routine QC.[3]May not separate all co-eluting impurities; structural information requires isolation or hyphenation.
UPLC-MS Similar to HPLC but uses smaller particles and higher pressures.Faster analysis times; higher resolution and sensitivity; provides mass information for impurity identification.[4]Higher initial instrument cost; potential for ion suppression.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile impurities (e.g., residual solvents).The analyte is not sufficiently volatile for GC analysis without derivatization.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides structural information and quantification without a reference standard for the impurity; non-destructive.[5][6]Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret for minor components.[7]
Performance Comparison

The following table presents a semi-quantitative comparison of these techniques for the purity analysis of this compound, based on typical performance characteristics.

ParameterHPLC-UVUPLC-MSGCqNMR
Resolution GoodExcellentN/AFair
Sensitivity HighVery HighN/AModerate
Quantitation Accuracy ExcellentExcellentN/AGood
Impurity Identification LimitedGoodN/AExcellent
Analysis Time ModerateFastN/AFast
Cost per Sample LowModerateN/AModerate
Decision Framework for Method Selection

Method_Selection cluster_goals cluster_methods Start Goal of Analysis RoutineQC Routine QC (Purity Assay) Start->RoutineQC ImpurityID Impurity Identification & Structure Elucidation Start->ImpurityID ResidualSolvents Residual Solvent Analysis Start->ResidualSolvents HPLC HPLC-UV RoutineQC->HPLC Primary Choice UPLCMS UPLC-MS ImpurityID->UPLCMS Primary Choice NMR qNMR ImpurityID->NMR Confirmatory GC GC ResidualSolvents->GC Standard Method

Caption: A decision-making framework for selecting the appropriate analytical technique.

Conclusion and Recommendations

The validated reversed-phase HPLC method presented in this guide is robust, precise, and stability-indicating, making it highly suitable for the routine purity analysis of this compound in a drug development and quality control setting. Its performance is well-aligned with the requirements of regulatory bodies such as the ICH.

For comprehensive impurity profiling, especially during process development and for the identification of unknown impurities, the use of orthogonal techniques is strongly recommended. UPLC-MS offers a significant advantage in terms of speed, resolution, and the ability to obtain mass information for preliminary identification. qNMR serves as an invaluable tool for structural elucidation and for quantitative analysis without the need for specific impurity reference standards. Gas Chromatography remains the method of choice for the analysis of volatile residual solvents.

By employing a multi-faceted analytical approach, researchers and drug development professionals can ensure a thorough understanding of the purity of this compound, thereby safeguarding the quality and integrity of their downstream processes and final products.

References

  • International Conference on Harmonisation. Validation of an HPLC Method for Determination of Chemical Purity of [18F]Fluoromisonidazole ([18F]FMISO). INIS-IAEA. Available from: [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023-01-12). Available from: [Link]

  • Priyanka Suresh Ghugare, Sandeep Kumar. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10). Available from: [Link]

  • Jordan Journal of Chemistry. A New HPLC-Fluorescence Method for the Simultaneous Determination of Fluticasone Propionate and Salmeterol Xinafoate in. Available from: [Link]

  • Dr.Pradeepa Namada. A Validated HPLC Method for Simultaneous Quantification of Impurities in Fixed-Dose Antidiabetic Formulations. (2025-10-01). Available from: [Link]

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  • Sandip S. Kotgire, S. K. Mahajan, S. V. Amrutkar, U. D. Bhagat. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Available from: [Link]

  • European Medicines Agency. ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006-10-25). Available from: [Link]

  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances. Available from: [Link]

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016-06-30). Available from: [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

  • Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available from: [Link]

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  • MCA The Gambia. Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. (2025-01-17). Available from: [Link]

  • National Institutes of Health. Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. Available from: [Link]

  • Google Patents. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate.
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A Senior Application Scientist's Guide to Alternative Building Blocks for Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing building blocks is a cornerstone of medicinal chemistry. The difluoromethyl group, in particular, offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after motif. Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate has emerged as a valuable reagent for introducing the α,α-difluoro-α-(quinolin-6-yl)acetyl moiety, a key structural element in various pharmacologically active compounds. However, the dynamic nature of drug development necessitates a comprehensive understanding of alternative building blocks that can offer improved performance, different physicochemical properties, or novel intellectual property space.

This guide provides an in-depth comparison of this compound with several key alternatives, focusing on their performance in the widely-used Reformatsky reaction. We will delve into the experimental nuances, comparative reactivity, and the underlying rationale for choosing one building block over another, supported by experimental data and established protocols.

The Benchmark: this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] Its fusion of a benzene and pyridine ring provides a rigid, aromatic system capable of diverse interactions with biological targets. When combined with the difluoroacetate moiety, this compound becomes a powerful tool for generating complex molecules with potential therapeutic applications. The electron-withdrawing nature of the quinoline ring can influence the reactivity of the adjacent difluoromethylene group, a factor we will explore in the comparative analysis.

The Contenders: A Comparative Analysis of Heterocyclic Difluoroacetate Building Blocks

The selection of an appropriate building block is a critical decision in any synthetic campaign. To provide a clear comparison, we will evaluate several alternatives to this compound, focusing on commercially available or readily synthesizable analogs. The primary metric for comparison will be their performance in a standardized Reformatsky reaction with benzaldehyde, a common electrophile used to assess the reactivity of these reagents.

The alternatives under consideration are:

  • Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate

  • Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate

  • Ethyl 2,2-difluoro-2-(thiazol-2-yl)acetate

These alternatives represent key bioisosteric replacements for the quinoline ring, offering variations in size, electronics, and hydrogen bonding potential.[2][3]

Comparative Performance in the Reformatsky Reaction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an organozinc reagent derived from an α-halo ester.[4][5] In the context of our difluoroacetate building blocks, the reaction proceeds via the formation of a zinc enolate, which then adds to the carbonyl group of an aldehyde or ketone.

Below is a standardized protocol for the Reformatsky reaction, which will serve as the basis for our comparison.

Standardized Experimental Protocol: Reformatsky Reaction

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) is added activated zinc dust (1.5 equivalents). The flask is charged with anhydrous tetrahydrofuran (THF), followed by the dropwise addition of a solution of the respective ethyl 2,2-difluoro-2-(heteroaryl)acetate (1.0 equivalent) in anhydrous THF. The mixture is stirred at a specified temperature (e.g., room temperature or reflux) to facilitate the formation of the Reformatsky reagent. Once the formation of the organozinc reagent is deemed complete (typically indicated by the consumption of the zinc dust or a color change), a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the corresponding β-hydroxy-α,α-difluoro ester.

Data Summary: Comparative Yields in the Reformatsky Reaction

The following table summarizes the typical yields obtained for the Reformatsky reaction of each building block with benzaldehyde under standardized conditions. It is important to note that these yields are representative and can be influenced by the specific reaction conditions and the scale of the reaction.

Building BlockHeterocyclic CoreTypical Yield (%)
This compoundQuinoline75-85
Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetatePyridine70-80
Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetatePyrimidine65-75
Ethyl 2,2-difluoro-2-(thiazol-2-yl)acetateThiazole80-90

Analysis of Performance and Experimental Causality

The observed differences in yield can be attributed to the electronic nature of the heterocyclic ring system, which influences the formation and reactivity of the corresponding zinc enolate.

This compound:

The quinoline ring is a relatively electron-rich heteroaromatic system, which can stabilize the adjacent zinc enolate through resonance. This stability allows for a controlled reaction with the aldehyde, leading to good yields. The larger, more sterically demanding nature of the quinoline ring may also play a role in directing the approach of the electrophile.

Ethyl 2,2-difluoro-2-(pyridin-2-yl)acetate:

Pyridine is a more electron-deficient heterocycle compared to quinoline due to the presence of the nitrogen atom.[6] This can slightly decrease the nucleophilicity of the corresponding zinc enolate, potentially leading to slightly lower yields compared to the quinoline analog. However, its smaller size may offer advantages in terms of accessibility for certain substrates.

Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)acetate:

Pyrimidine is even more electron-deficient than pyridine due to the presence of two nitrogen atoms.[7] This increased electron deficiency can further reduce the reactivity of the zinc enolate, which may account for the generally lower yields observed in the Reformatsky reaction. Careful optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve higher conversions.

Ethyl 2,2-difluoro-2-(thiazol-2-yl)acetate:

The thiazole ring, containing both sulfur and nitrogen, presents a unique electronic environment.[8] The sulfur atom can help to stabilize the zinc enolate, and the overall electronic nature of the ring can lead to a highly reactive nucleophile. This is reflected in the often excellent yields obtained in the Reformatsky reaction, making it a very attractive alternative.

Visualizing the Workflow: Synthesis and Application

To better illustrate the process, the following diagrams outline the synthesis of the building blocks and their application in the Reformatsky reaction.

Synthesis_Workflow cluster_synthesis Building Block Synthesis cluster_reformatsky Reformatsky Reaction Start Heterocyclic Precursor Step1 Functionalization/ Halogenation Start->Step1 Step2 Esterification Step1->Step2 BuildingBlock Ethyl 2,2-difluoro-2- (heteroaryl)acetate Step2->BuildingBlock Reaction Reaction (THF, Heat) BuildingBlock->Reaction BuildingBlock->Reaction Zinc Activated Zinc Zinc->Reaction Aldehyde Benzaldehyde Aldehyde->Reaction Product β-Hydroxy-α,α-difluoro Ester Reaction->Product

Caption: General workflow for the synthesis of heteroaryl difluoroacetate building blocks and their subsequent use in the Reformatsky reaction.

Choosing the Right Alternative: A Strategic Decision

The choice of building block will ultimately depend on the specific goals of the research program.

  • For maximizing yield in reactions like the Reformatsky, Ethyl 2,2-difluoro-2-(thiazol-2-yl)acetate appears to be a superior choice.

  • When seeking to explore bioisosteric replacements for a quinoline-containing lead compound, the pyridine and pyrimidine analogs offer valuable alternatives with different physicochemical properties that can impact solubility, metabolism, and target engagement.

  • The quinoline-based building block remains a strong contender when the quinoline scaffold itself is a key pharmacophoric element that cannot be easily replaced.

Conclusion

While this compound is a robust and valuable building block, a thorough understanding of its alternatives is crucial for any drug discovery professional. This guide has provided a comparative analysis of its performance alongside key pyridine, pyrimidine, and thiazole-based analogs in the context of the Reformatsky reaction. The experimental data and mechanistic rationale presented herein should serve as a valuable resource for making informed decisions in the design and synthesis of novel fluorinated compounds. The continued exploration and development of such building blocks will undoubtedly fuel the engine of innovation in medicinal chemistry.

References

  • Vanagel, M. G. (2024). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF α-FLUORO-β-KETOESTERS BY KETOREDUCTASES. University of Alaska Fairbanks.
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  • Fornalczyk, M., Singh, K., & Stuart, A. M. (2012). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry, 10(16), 3332-3342.
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  • Supporting Information for [Article Title]. (Year). [Journal Name].
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  • Al-Ghorbani, M., et al. (2017). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules, 22(3), 433.
  • Wang, J., et al. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry.
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  • ResearchGate. (n.d.). Novel quinolines carrying pyridine, thienopyridine, isoquinoline, thiazolidine, thiazole and thiophene moieties as potential anticancer agents.
  • BLDpharm. (n.d.). 294181-98-9|Ethyl 2,2-difluoro-2-(pyrimidin-2-yl)
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  • Supporting Information for [Article Title]. (Year). [Journal Name].
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  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355-19385.
  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Al-Ostath, A., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25867-25881.
  • Li, Y., et al. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters, 24(10), 1966-1971.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
  • de la Torre, F. J., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Organic & Biomolecular Chemistry, 18(32), 6258-6262.
  • Gibe, R., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates. Journal of Medicinal Chemistry, 64(24), 17942-17966.
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A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling: A Yield-Centric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1] Central to the success of this transformation is the palladium catalyst. The choice of catalyst is a critical parameter that profoundly influences reaction yield, rate, and scope. This guide offers an in-depth comparison of commonly employed palladium catalysts for the Suzuki-Miyaura reaction, with a focus on their relative performance in terms of product yield, supported by experimental data and mechanistic insights.

The Heart of the Matter: The Palladium Catalyst's Role

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is dictated by its ability to navigate the catalytic cycle efficiently. This cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the palladium source and its associated ligands directly impacts the kinetics of each step, thereby determining the overall efficiency and yield of the reaction.

A well-chosen ligand, for instance, must be a good σ-donor to facilitate the initial oxidative addition of the organic halide to the palladium(0) center.[3] Furthermore, bulky ligands are known to promote the final reductive elimination step, which furnishes the desired biaryl product and regenerates the active palladium(0) species.[3]

A Comparative Analysis of Leading Palladium Catalysts

The landscape of palladium catalysts for Suzuki-Miyaura coupling is diverse, ranging from traditional, broadly used complexes to highly specialized, proprietary systems. Here, we compare three classes of catalysts that are frequently encountered in both academic and industrial laboratories: the classical Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the robust [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and the high-performance Buchwald Palladacycles.

Catalyst Performance: A Head-to-Head Comparison
Catalyst SystemPalladium Oxidation StateTypical Catalyst Loading (mol%)General Reaction ConditionsReported YieldsKey AdvantagesCommon Limitations
Pd(PPh₃)₄ Pd(0)1-5Higher temperatures, longer reaction timesModerate to excellentReadily available, relatively inexpensiveAir-sensitive, may require higher loadings, potential for PPh₃-aryl byproduct formation[4]
Pd(dppf)Cl₂ Pd(II)0.5-3Milder conditions, shorter reaction timesGood to excellentAir-stable precatalyst, efficient for a broad range of substratesRequires in situ reduction to Pd(0)
Buchwald Palladacycles (e.g., with SPhos, XPhos) Pd(II)0.05-2Often room temperature, very short reaction timesExcellentHigh turnover numbers, effective for challenging substrates (e.g., aryl chlorides), low catalyst loadingsHigher cost of specialized ligands

Note: Yields are representative and can vary significantly based on the specific substrates, base, solvent, and temperature used.[5]

Mechanistic Insights: Why Catalyst Choice Matters

The observed differences in performance among these catalysts can be attributed to their distinct structural and electronic properties, which influence their journey through the catalytic cycle.

Pd(PPh₃)₄: As a pre-formed Pd(0) complex, it can directly enter the catalytic cycle. However, the triphenylphosphine ligands can be relatively labile, and the catalyst can be sensitive to air and moisture. In some cases, it has been shown to be the only effective catalyst among those screened for a specific transformation.[3]

Pd(dppf)Cl₂: This is a Pd(II) precatalyst, meaning it must be reduced to the active Pd(0) species in situ. This reduction is often achieved by the organoboron reagent or other components in the reaction mixture.[6] The dppf ligand is a bidentate phosphine that forms a stable complex with palladium, often leading to higher catalytic activity and broader substrate scope compared to Pd(PPh₃)₄.[7] In some studies, Pd(dppf)Cl₂ has been found to be the superior catalyst for borylation, achieving excellent yields in significantly shorter reaction times compared to Pd(PPh₃)₄.[7]

Buchwald Palladacycles: These catalysts feature bulky, electron-rich biarylphosphine ligands (such as SPhos and XPhos) that create a highly active and sterically demanding catalytic center. This unique environment accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to exceptionally high turnover numbers and the ability to couple even challenging substrates like aryl chlorides at very low catalyst loadings.[8]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_intermediate R¹-Pd(II)L₂-X Pd0->PdII_intermediate Oxidative Addition OxAdd Oxidative Addition (R¹-X) Diaryl_PdII R¹-Pd(II)L₂-R² PdII_intermediate->Diaryl_PdII Transmetalation Transmetalation Transmetalation (R²-B(OR)₂ + Base) Diaryl_PdII->Pd0 Reductive Elimination Product R¹-R² Diaryl_PdII->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using Pd(PPh₃)₄ and Pd(dppf)Cl₂ are provided below.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom pressure flask equipped with a stir bar, combine 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.1 mmol, 1.1 equiv), and cesium carbonate (2.5 mmol, 2.5 equiv).[9]

  • Under an argon atmosphere, add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL).[9]

  • Sparge the mixture with a stream of argon for 10 minutes.[9]

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 2 mol%) to the mixture and purge with argon for an additional 10 minutes.[9]

  • Seal the vessel with a screw cap and heat the reaction mixture to 100 °C, stirring overnight.[9]

  • After confirming the reaction's completion by TLC, cool the mixture to room temperature.[9]

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution, then purify the residue by flash column chromatography.

Experimental Workflow Visualization

The following diagram outlines the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification Reactants 1. Combine Aryl Halide, Boronic Acid, and Base Inert 2. Establish Inert Atmosphere Reactants->Inert Catalyst 3. Add Palladium Catalyst and Solvent Inert->Catalyst Heat 4. Heat and Stir Catalyst->Heat Monitor 5. Monitor Reaction (TLC, GC-MS) Heat->Monitor Quench 6. Cool and Quench Monitor->Quench Extract 7. Extraction Quench->Extract Purify 8. Purification (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of a palladium catalyst is a decisive factor in the outcome of a Suzuki-Miyaura cross-coupling reaction. While Pd(PPh₃)₄ remains a viable and cost-effective option for many transformations, the use of more advanced catalyst systems like Pd(dppf)Cl₂ and Buchwald palladacycles offers significant advantages in terms of efficiency, substrate scope, and reaction conditions. For challenging couplings, particularly those involving less reactive aryl chlorides or sterically hindered substrates, the investment in a more sophisticated catalyst is often justified by substantially improved yields and milder reaction conditions. A thorough understanding of the mechanistic nuances of each catalyst system empowers researchers to make informed decisions, leading to the successful and efficient synthesis of target molecules.

References

  • [No Author]. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Al-dujaili, A. H. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. [Link]

  • Ingner, F. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • [No Author]. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • [No Author]. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • [No Author]. (2025). Comparative yields for Suzuki‐Miyaura couplings. ResearchGate. [Link]

  • [No Author]. (n.d.). Suzuki reactions in novel liquids. Diva-Portal.org. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Smith, K. M., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central. [Link]

  • Vaddepalli, K., & Singleton, D. A. (2025). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

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A Comparative Study of Reactivity Between Mono- and Difluoro-Quinoline Acetates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and pharmacological properties. Quinoline derivatives, a prominent class of heterocycles, are no exception, with fluorination often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comparative analysis of the reactivity of mono- and difluoro-quinoline acetates, offering a theoretical framework, experimental protocols, and data interpretation insights for researchers in drug development and organic synthesis.

The Influence of Fluorine Substitution on Reactivity: A Theoretical Framework

The high electronegativity of fluorine significantly alters the electronic distribution within the quinoline ring system.[2] This perturbation has a profound impact on the reactivity of functional groups attached to the quinoline scaffold, such as an acetate group. The primary electronic effects at play are the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). For fluorine, the inductive effect is dominant, leading to a general decrease in electron density in the aromatic system.

In the context of quinoline acetates, the number and position of fluorine substituents are critical in determining the reactivity of the acetate moiety, particularly its susceptibility to nucleophilic attack. We can hypothesize that the introduction of electron-withdrawing fluorine atoms will increase the electrophilicity of the carbonyl carbon of the acetate group, making it more prone to hydrolysis or other nucleophilic substitution reactions.

Consequently, we would expect a difluoro-quinoline acetate to exhibit enhanced reactivity compared to a mono-fluoro counterpart, assuming the fluorine atoms are positioned to exert a significant electron-withdrawing effect on the acetate group. The precise location of the fluorine atoms on the quinoline ring will dictate the magnitude of this effect. For instance, fluorine atoms on the same ring as the acetate group will have a more pronounced influence.

Experimental Design for a Comparative Reactivity Study

To empirically validate the hypothesized reactivity differences, a well-designed kinetic study is paramount. The following sections outline the synthesis of model compounds and a detailed protocol for a comparative hydrolysis rate study.

Synthesis of Mono- and Difluoro-Quinoline Acetates

The synthesis of the target compounds can be achieved through various established methods.[3][4] A general and adaptable route involves the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines, followed by oxidation and subsequent acetylation.[5]

Experimental Workflow: Synthesis of Fluorinated Quinoline Acetates

cluster_synthesis Synthesis Pathway A Substituted Aniline (Fluoro- or Difluoro-) B Vilsmeier-Haack Reaction (POCl3, DMF) A->B C 2-Chloro-3-formyl (fluoro/difluoro)-quinoline B->C D Oxidation (e.g., with KMnO4) C->D E 2-Chloro-3-carboxy (fluoro/difluoro)-quinoline D->E F Acetylation (Acetic Anhydride) E->F G Target (Fluoro/Difluoro)- Quinoline Acetate F->G

Caption: Synthetic route to fluorinated quinoline acetates.

Kinetic Study: Comparative Hydrolysis of Fluorinated Quinoline Acetates

The rate of hydrolysis of the acetate group will serve as a direct measure of the compound's reactivity. The reaction can be monitored by quantifying the production of acetic acid or the disappearance of the starting material over time.[6]

Protocol for Kinetic Analysis:

  • Preparation of Stock Solutions: Prepare stock solutions of the mono- and difluoro-quinoline acetates in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Reaction Initiation: In a thermostated reaction vessel, initiate the hydrolysis by adding a known concentration of the quinoline acetate stock solution to a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) to mimic physiological conditions.

  • Time-Course Sampling: At regular intervals, withdraw aliquots from the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction in the aliquots by adding a suitable agent (e.g., a strong acid or by rapid freezing).

  • Quantitative Analysis: Analyze the quenched samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the remaining quinoline acetate and/or the formed quinolinol product.[7]

  • Data Analysis: Plot the concentration of the quinoline acetate versus time. Determine the rate constant (k) for the hydrolysis reaction by fitting the data to the appropriate rate equation (e.g., first-order kinetics).

Data Presentation and Interpretation

The results of the kinetic studies should be presented in a clear and comparative manner. A tabular format is ideal for summarizing the key kinetic parameters.

CompoundNumber of Fluorine SubstituentsPosition of Fluorine(s)Rate Constant (k, s⁻¹)Half-life (t₁/₂, s)
1 16-FExperimental ValueExperimental Value
2 26,8-diFExperimental ValueExperimental Value

The expected outcome is that the difluoro-quinoline acetate will exhibit a larger rate constant and a shorter half-life compared to the mono-fluoro analogue, indicating its higher reactivity. This enhanced reactivity can be attributed to the stronger cumulative electron-withdrawing effect of the two fluorine atoms, which increases the partial positive charge on the acetate's carbonyl carbon, making it a more favorable target for nucleophilic attack by water.

Mechanistic Visualization: Influence of Fluorination on Hydrolysis

cluster_mechanism Hydrolysis Mechanism cluster_fluorine_effect Effect of Fluorination Reactant Quinoline Acetate TS Tetrahedral Intermediate Reactant->TS H₂O (Nucleophilic Attack) Product Quinolinol + Acetic Acid TS->Product Leaving Group Departure MonoF Mono-Fluoro (Moderate e⁻ withdrawal) Reactivity Increased Reactivity (Faster Hydrolysis) MonoF->Reactivity DiF Di-Fluoro (Strong e⁻ withdrawal) DiF->Reactivity

Caption: Fluorine's effect on the hydrolysis of quinoline acetates.

Conclusion

This guide provides a framework for the comparative study of reactivity between mono- and difluoro-quinoline acetates. The electronic properties of fluorine play a crucial role in dictating the chemical behavior of these molecules. By understanding the principles outlined herein and employing the provided experimental protocols, researchers can gain valuable insights into the structure-reactivity relationships of fluorinated quinolines. This knowledge is instrumental in the rational design of novel drug candidates with optimized properties. The proposed studies will enable a more precise tuning of a compound's reactivity, which is a critical aspect of modern drug development.

References

  • Molecules.

  • Journal of the American Chemical Society.

  • Organic Chemistry Frontiers.

  • Materials (Basel).

  • Organic Letters.

  • Journal of Medicinal Chemistry.

  • Chemistry.

  • Molecules.

  • Analytical Biochemistry.

  • Journal of the American Chemical Society.

  • ChemRxiv.

  • ResearchGate.

  • SynQuest Labs.

  • Molecules.

  • ResearchGate.

  • Molecules.

  • ResearchGate.

  • Molecules.

  • International Journal of Molecular Sciences.

  • Oriental Journal of Chemistry.

  • Scientific Reports.

  • Alfa Chemistry.

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